2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
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Overview
Description
2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and a sulfonyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps. . The reaction conditions often require the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and physical properties.
Scientific Research Applications
2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[(2S,3S)-4-[(4-fluorophenyl)sulfonyl-[(2R)-1-hydroxypropan-2-yl]amino]-2-methoxy-3-methylbutyl]-N-methyl-1,3-benzodioxole-5-carboxamide
- 4-aminopiperidine
- N-[(2R,3S)-4-[(4-fluorophenyl)sulfonyl-[(2S)-1-hydroxypropan-2-yl]amino]-2-methoxy-3-methylbutyl]-N-methyl-2-pyrazinecarboxamide
Uniqueness
2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications, such as higher selectivity or potency in biological assays .
Properties
IUPAC Name |
2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-25(2)23-21(19-9-5-3-6-10-19)17-28(24-23)18-22(29)27-15-13-26(14-16-27)20-11-7-4-8-12-20/h3-12,17H,13-16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCUFXYTKBHFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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